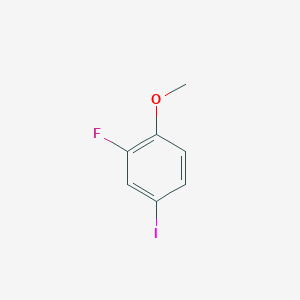

2-Fluoro-4-iodo-1-methoxybenzene

Description

Structural Context and Aromaticity of Fluorinated and Iodinated Anisoles

The structure of 2-Fluoro-4-iodo-1-methoxybenzene, a derivative of anisole (B1667542), is defined by the positions of its functional groups on the benzene (B151609) ring. The methoxy (B1213986) group (-OCH3) is an activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. The fluorine and iodine atoms, both halogens, exhibit a dual electronic effect. Inductively, they are electron-withdrawing due to their high electronegativity. However, through resonance, they can donate lone pair electrons to the aromatic system.

The presence of fluorine can enhance the aromatic character of the benzene ring through a phenomenon sometimes referred to as "fluoromaticity". This involves the interaction of fluorine's lone pair electrons with the π-system of the ring, leading to increased stability. acs.org While chlorine, bromine, and iodine have similar interactions, they are not as effective as fluorine. acs.org The differing electronic properties of the fluoro, iodo, and methoxy substituents create a unique reactivity pattern on the benzene ring, making regioselective reactions possible.

Below is a table detailing some of the key structural and chemical properties of this compound. chemcd.comambeed.com

| Property | Value |

| CAS Number | 3824-21-3 |

| Molecular Formula | C7H6FIO |

| Molecular Weight | 252.03 g/mol |

| InChI Key | YZAKENGNADHGSS-UHFFFAOYSA-N |

| SMILES Code | COC1=CC=C(I)C=C1F |

Historical Perspective on Halogenated Methoxybenzene Derivatives in Chemical Synthesis

Halogenated methoxybenzene derivatives have long been pivotal intermediates in organic synthesis. Historically, the introduction of halogens onto an aromatic ring, such as in the synthesis of halogenated anisoles, has been a fundamental transformation. researchgate.net Methods for direct chlorination and bromination have been well-established, but the introduction of fluorine and iodine often requires more specialized techniques. libretexts.orgyoutube.com

Direct fluorination is often too reactive and can lead to multiple substitutions, while direct iodination is typically unreactive. libretexts.orgyoutube.com Consequently, indirect methods, such as the Sandmeyer reaction involving diazonium salts, have been historically important for the synthesis of iodoarenes. nih.gov More contemporary methods for iodination sometimes employ oxidizing agents like hydrogen peroxide or copper salts to generate a more reactive iodine species. libretexts.org The development of these synthetic strategies has enabled the creation of a wide array of halogenated methoxybenzene building blocks, which are crucial for the synthesis of pharmaceuticals and other fine chemicals. mdpi.com

Significance of Poly-substituted Benzene Scaffolds in Modern Organic Synthesis

Poly-substituted benzenes, which are benzene rings with multiple substituents, are fundamental building blocks in the synthesis of a vast range of complex organic molecules. pearson.com The ability to control the placement of different functional groups on the benzene ring is a cornerstone of synthetic organic chemistry. pressbooks.pubyoutube.com This control is dictated by the directing effects of the substituents already present on the ring. libretexts.org

The synthesis of these molecules often involves a multi-step process where the order of reactions is critical to achieving the desired isomer. libretexts.org Chemists frequently employ a retrosynthetic approach, working backward from the target molecule to identify suitable starting materials and reaction sequences. libretexts.org Poly-substituted benzene scaffolds are particularly important in medicinal chemistry, where the specific arrangement of functional groups can dramatically influence a molecule's biological activity.

Overview of Research Trajectories for this compound and Related Compounds

Research involving this compound and similar compounds is often focused on their use as versatile intermediates in the synthesis of more complex molecules. The presence of both a fluorine and an iodine atom allows for selective cross-coupling reactions, where each halogen can be replaced with a different functional group under specific catalytic conditions. The iodine atom, being more reactive in many cross-coupling reactions (like Suzuki or Sonogashira couplings), can be functionalized first, leaving the less reactive C-F bond intact for subsequent transformations.

Recent studies have explored the use of halogenated anisoles in the development of new materials and pharmaceuticals. For example, fluorinated aromatic compounds are known for their high thermal stability and chemical resistance. acs.org Furthermore, research into the synthesis of complex molecules often utilizes building blocks like this compound. For instance, related compounds have been used in the synthesis of precursors for helicene-like compounds and in the development of novel copolymers. chemrxiv.orgresearchgate.net The unique substitution pattern of this compound makes it a valuable tool for chemists exploring new synthetic methodologies and creating novel molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-iodo-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAKENGNADHGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278850 | |

| Record name | 2-Fluoro-4-iodo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3824-21-3 | |

| Record name | 3824-21-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-4-iodo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Fluoro 4 Iodo 1 Methoxybenzene and Analogues

Regioselective Synthesis Strategies for 2-Fluoro-4-iodo-1-methoxybenzene

Regioselectivity is paramount in the synthesis of this compound to ensure the correct placement of the fluoro, iodo, and methoxy (B1213986) groups at positions 2, 4, and 1, respectively. The choice of starting materials and the sequence of reactions are carefully planned to manage the directing effects of the substituents.

The optimization of halogenation (fluorination and iodination) and methoxylation reactions is central to the efficient synthesis of the target compound. This involves selecting appropriate reagents, catalysts, and reaction conditions to control the position of substitution on the aromatic ring.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent with high precision. wikipedia.org

For the synthesis of this compound, the methoxy group (-OCH₃) can serve as an effective DMG. wikipedia.org Starting with a precursor like 3-fluoro-4-iodoanisole, the methoxy group would direct lithiation to the C-2 position. However, a more common and direct precursor for the target molecule is 3-fluoroanisole. In this case, the methoxy group directs metalation to the ortho C-2 position. The subsequent quenching of the generated aryllithium species with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, installs the iodine atom at the desired C-4 position after a second metalation step or by starting from a pre-iodinated precursor. The Lewis basic heteroatom of the DMG coordinates with the Lewis acidic lithium of the organolithium reagent, facilitating deprotonation at the sterically accessible and electronically favorable ortho-position. wikipedia.orgbaranlab.org

Table 1: Key Aspects of Directed ortho-Metalation (DoM)

| Feature | Description |

|---|---|

| Principle | A directing metalation group (DMG) guides deprotonation to the ortho-position via an aryllithium intermediate. wikipedia.org |

| Directing Group | The methoxy group (-OCH₃) is a moderate DMG. organic-chemistry.org |

| Base | Alkyllithium reagents (e.g., n-BuLi, s-BuLi) are commonly used. baranlab.org |

| Electrophile | An iodine source (e.g., I₂) is used to introduce the iodo group. |

| Advantage | High regioselectivity for ortho-substitution. wikipedia.org |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is particularly effective when the ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In fluorinated arenes, the fluorine atom itself can act as a leaving group, especially when activated.

The synthesis of this compound can potentially involve an SNAr step to introduce the methoxy group. For instance, a precursor like 1,2-difluoro-4-iodobenzene could react with a methoxide source (e.g., sodium methoxide). The fluorine at the C-1 position is activated by the electron-withdrawing effects of the adjacent fluorine at C-2 and the iodine at C-4, making it susceptible to nucleophilic attack. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing substituents. wikipedia.orgnih.gov The subsequent loss of the fluoride ion yields the desired methoxybenzene derivative. The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I, which is advantageous when fluorine is the intended leaving group. masterorganicchemistry.com Recent advances have also explored photoredox catalysis to enable SNAr on unactivated fluoroarenes. nih.gov

Electrophilic aromatic substitution is a fundamental method for introducing substituents onto a benzene (B151609) ring. wikipedia.org In the synthesis of this compound, electrophilic iodination of a suitable precursor, such as 3-fluoroanisole, is a direct approach.

The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents: the methoxy group (-OCH₃) and the fluorine atom (-F).

Methoxy Group: A powerful activating group that directs incoming electrophiles to the ortho and para positions.

Fluorine Atom: A deactivating group (due to its high electronegativity) but also an ortho, para-director (due to resonance effects).

When 3-fluoroanisole undergoes electrophilic iodination, the para-position relative to the strongly activating methoxy group (C-4) is the most favored site for substitution. The ortho-position (C-2) is also activated, but the C-4 position is sterically more accessible. The fluorine at C-3 also directs to its ortho-positions (C-2 and C-4). The combined directing effects strongly favor the introduction of iodine at the C-4 position. Various iodinating agents can be employed, often requiring an oxidizing agent (like nitric acid or HIO₃) to generate the electrophilic iodine species (I⁺) from molecular iodine (I₂). wikipedia.orgmdpi.commasterorganicchemistry.com

Table 2: Reagents for Electrophilic Iodination

| Reagent System | Description |

|---|---|

| I₂ / Oxidizing Agent (e.g., HNO₃, HIO₃) | Generates a potent electrophilic iodine species for reaction with activated or deactivated rings. wikipedia.org |

| N-Iodosuccinimide (NIS) | A mild and easy-to-handle source of electrophilic iodine, often used with an acid catalyst. |

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions offer mild conditions and high functional group tolerance. While typically used for C-C bond formation, palladium catalysis can also facilitate the formation of C-I bonds. nih.govacs.org

Aryl carboxylic acids can be converted into aryl iodides via a palladium-catalyzed decarbonylative iodination process. nih.gov This involves the in-situ activation of the carboxylic acid to an acid chloride, followed by a catalytic cycle involving a Pd/Xantphos system and an iodide source like 1-iodobutane. nih.gov This methodology could be applied to a precursor like 2-fluoro-4-methoxybenzoic acid to form the C-I bond at the 4-position. Additives such as iodide ions have also been shown to accelerate certain palladium-catalyzed cross-coupling reactions, sometimes by forming more nucleophilic anionic palladium complexes or by facilitating in-situ Finkelstein reactions to generate more reactive aryl iodide intermediates. acs.orgresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. tcichemicals.com While this reaction is primarily used to form C-C bonds, the product of the aforementioned synthetic strategies, this compound, is an ideal substrate for subsequent Suzuki-Miyaura reactions. tcichemicals.com

The carbon-iodine bond is highly reactive in the oxidative addition step of the Suzuki catalytic cycle, making this compound a valuable building block. tcichemicals.com It can be coupled with a wide variety of aryl- or vinyl-boronic acids to introduce diverse substituents at the 4-position. This demonstrates the synthetic utility of the target compound, allowing for the construction of more complex molecular architectures, such as biaryl compounds which are important skeletons in functional materials and biologically active molecules. tcichemicals.comresearchgate.net The reaction is known for its mild conditions, tolerance of numerous functional groups, and generally high yields. tcichemicals.com

Table 3: Application of this compound in Suzuki-Miyaura Coupling

| Component | Role | Example |

|---|---|---|

| Aryl Halide | This compound | Substrate for coupling. |

| Organoboron Reagent | Phenylboronic acid | Provides the new carbon-based substituent. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle. researchgate.net |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent. |

| Product | 2-Fluoro-4-phenyl-1-methoxybenzene | A new biaryl compound. |

Palladium-Catalyzed Cross-Coupling Reactions for C-I Bond Formation

Sonogashira Coupling with Terminal Alkynes

The Sonogashira reaction is a powerful cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orgjk-sci.com For this compound, the greater reactivity of the carbon-iodine bond compared to a carbon-bromine or carbon-chlorine bond allows for selective coupling at the 4-position. nrochemistry.com

The reaction proceeds under mild conditions, often at room temperature, which contributes to its broad functional group tolerance. wikipedia.orggold-chemistry.org The amine base, such as diethylamine or triethylamine, serves to neutralize the hydrogen halide formed during the reaction and can also act as the solvent. wikipedia.org

A typical catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst), and finally, reductive elimination to yield the arylethynyl product and regenerate the Pd(0) catalyst. nrochemistry.com While copper(I) salts are common co-catalysts, copper-free Sonogashira couplings have also been developed to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling). libretexts.org

Table 1: Typical Reaction Conditions for Sonogashira Coupling of Aryl Iodides

| Parameter | Condition |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) |

| Co-catalyst | Copper(I) salts (e.g., CuI) |

| Base | Amines (e.g., triethylamine, diethylamine) |

| Solvent | Amine base, THF, DMF |

| Temperature | Room temperature to moderate heating |

Stille Coupling with Organotin Compounds

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that involves the reaction of an organostannane (organotin compound) with an organic halide or triflate. youtube.comwikipedia.org This methodology is known for its tolerance of a wide array of functional groups, and the stability of organostannanes to air and moisture. wikipedia.orgjk-sci.com

In the context of this compound, the Stille coupling would enable the introduction of various organic moieties (alkyl, vinyl, aryl, etc.) at the 4-position by reacting it with an appropriate organotin reagent (R-SnBu₃). The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgjk-sci.com

A significant advantage of the Stille reaction is the ability to perform carbonylative couplings by introducing carbon monoxide into the reaction mixture, leading to the formation of ketones. rsc.org Despite its utility, the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture are notable drawbacks. youtube.com

Table 2: Key Features of the Stille Coupling Reaction

| Feature | Description |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) |

| Reagents | Organohalide (e.g., this compound), Organostannane |

| Functional Group Tolerance | High, including esters, amides, ketones, and hydroxyl groups |

| Side Reactions | Homocoupling of the organostannane |

Heck Reaction Derivatives

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is a cornerstone in the synthesis of substituted alkenes. wikipedia.org For this compound, the Heck reaction would involve its coupling with an alkene to introduce a vinyl group at the 4-position.

The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. libretexts.orgfu-berlin.de Subsequent β-hydride elimination yields the substituted alkene product, and the Pd(0) catalyst is regenerated by the action of the base. fu-berlin.de

The regioselectivity of the Heck reaction is influenced by steric and electronic factors of both the alkene and the aryl halide. libretexts.org While the classic Heck reaction is an intermolecular process, intramolecular versions are also highly valuable for the construction of cyclic systems. libretexts.org The presence of a fluorine atom on the aromatic ring can influence the reactivity of the aryl halide in the Heck reaction. mdpi.com

Table 3: Components of the Heck Reaction

| Component | Examples |

| Catalyst | Palladium salts (e.g., Pd(OAc)₂, PdCl₂) with phosphine ligands |

| Base | Triethylamine, potassium carbonate, sodium acetate |

| Aryl Halide | Aryl iodides, bromides, chlorides, and triflates |

| Alkene | Electron-deficient alkenes (e.g., acrylates) are often used |

Ullmann Coupling and Related Copper-Mediated Reactions

The Ullmann reaction traditionally refers to the copper-promoted synthesis of symmetric biaryl compounds from two equivalents of an aryl halide. organic-chemistry.orgwikipedia.org A more general and widely used variation is the Ullmann condensation or Ullmann-type reaction, which involves the copper-catalyzed cross-coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol, to form aryl ethers, aryl amines, and aryl thioethers, respectively. organic-chemistry.orgwikipedia.org

For this compound, an Ullmann-type reaction could be employed to introduce an aryloxy, amino, or arylthio group at the 4-position. These reactions often require high temperatures and polar aprotic solvents, although modern catalytic systems with ligands can facilitate the reaction under milder conditions. wikipedia.org A notable application is the synthesis of 2-fluoro-4-methoxyaniline from 2-fluoro-4-iodoaniline through an Ullmann coupling. orgsyn.org

Copper-mediated cross-coupling reactions are a broad class of transformations that leverage copper catalysts to form a variety of bonds. cas.cn This includes the coupling of aryl iodides with chlorosilanes to form organosilicon compounds. nih.govrsc.org

Table 4: Overview of Ullmann and Related Copper-Mediated Reactions

| Reaction Type | Description |

| Classic Ullmann Coupling | Synthesis of symmetric biaryls from aryl halides using copper. |

| Ullmann Condensation | Copper-catalyzed reaction of aryl halides with nucleophiles (O, N, S). |

| Copper-Mediated Cross-Coupling | A broad category of reactions forming various C-C and C-heteroatom bonds. |

Sandmeyer Reaction for Aryl Iodide Synthesis from Arylhydrazines

The Sandmeyer reaction is a well-established method for the synthesis of aryl halides from aryl diazonium salts, which are typically generated in situ from anilines. youtube.com An alternative approach involves the use of arylhydrazines as precursors to the diazonium salts. The reaction of an arylhydrazine with an iodinating agent can lead to the formation of the corresponding aryl iodide.

This method can be advantageous as it may avoid the use of harsh conditions sometimes associated with the diazotization of anilines. The synthesis of aryl iodides from arylhydrazines can be achieved in the absence of a metal catalyst, using iodine as both the oxidant and the iodine source.

Halogen Exchange Reactions in Synthesis of Fluorinated Iodobenzenes

Halogen exchange (HALEX) reactions provide a route to synthesize fluorinated aromatic compounds by replacing a heavier halogen (Cl, Br, I) with fluorine. organic-chemistry.orgnist.gov This transformation is typically achieved using a fluoride salt, such as KF or CsF, often in a polar aprotic solvent at elevated temperatures. The synthesis of fluorinated iodobenzenes through this method would involve the selective replacement of another halogen on an iodinated benzene ring with fluorine. However, direct fluorination of benzene rings can be challenging due to the high reactivity of fluorine, often leading to multiple substitutions. youtube.comlibretexts.org Hypervalent iodine reagents have also been explored as mediators for fluorination reactions. arkat-usa.org

Lithium-halogen exchange is a powerful and rapid reaction for the preparation of organolithium reagents from organic halides. wikipedia.orgscribd.com The reaction rate follows the trend I > Br > Cl, making the iodine in this compound the most susceptible to exchange. wikipedia.orgprinceton.edu The presence of the methoxy group, a chelating group, can accelerate the rate of lithium-halogen exchange. wikipedia.org

The mechanism of lithium-halogen exchange is thought to proceed through either a nucleophilic attack of the organolithium reagent on the halogen atom, forming an "ate-complex," or via a single-electron transfer (SET) pathway. wikipedia.orgpku.edu.cn The selectivity of the exchange in polyhalogenated aromatic compounds is generally governed by the greater reactivity of the heavier halogen. Therefore, in a molecule containing both fluorine and iodine, the iodine will selectively undergo exchange. princeton.eduias.ac.in The resulting aryllithium species is a versatile intermediate that can be reacted with a wide range of electrophiles to introduce new functional groups.

Table 5: Reactivity Trend in Lithium-Halogen Exchange

| Halogen | Relative Reactivity |

| Iodine (I) | Highest |

| Bromine (Br) | Intermediate |

| Chlorine (Cl) | Lowest |

| Fluorine (F) | Generally unreactive |

Fluoride-Promoted Halide Exchange

Fluoride-promoted halide exchange, commercially known as the "Halex" reaction, is a significant industrial method for the introduction of fluorine into aromatic rings. semanticscholar.org This nucleophilic aromatic substitution reaction is a valuable alternative to methods like the diazotization of anilines (Schiemann reaction). semanticscholar.org The Halex process is particularly effective for producing compounds such as 2,6-difluorobenzonitrile and 2,4-difluoroaniline on a large scale. semanticscholar.org

The reaction typically involves the displacement of a more labile halide, such as chlorine or bromine, by a fluoride ion. Due to the high lattice energy of inorganic fluorides, this substitution is often a two-phase reaction conducted in aprotic solvents. semanticscholar.org The efficiency of the reaction is highly dependent on the source and preparation of the fluoride reagent. semanticscholar.org

Recent advancements have focused on enhancing the reactivity of the fluoride source under milder conditions. Anhydrous tetrabutylammonium fluoride (TBAF), for instance, has been demonstrated as a highly effective fluorinating agent for nucleophilic aromatic fluorinations, including both fluorodenitration and halogen exchange reactions. researchgate.net The use of such reagents can lead to high to excellent yields of the fluorinated aromatic products under surprisingly mild reaction conditions, often without the formation of phenol or ether byproducts. researchgate.net

Synthesis of Isomeric and Homologous Compounds of this compound

The synthesis of isomers and homologues of this compound often involves multi-step sequences starting from readily available precursors. The strategic introduction of substituents onto the benzene ring is key to achieving the desired substitution pattern.

The synthesis of 4-Fluoro-2-iodo-1-methoxybenzene can be approached from precursors such as 4-fluoro-2-iodoaniline. This transformation would typically involve a Sandmeyer-type reaction sequence where the amino group is first diazotized and subsequently replaced by a methoxy group. Alternatively, a copper-catalyzed cross-coupling reaction could be employed to introduce the methoxy group. 4-Fluoro-2-iodoaniline itself is a known organic chemical synthesis intermediate. lifechempharma.com

1-Fluoro-4-iodo-2-methoxybenzene is a structural isomer of interest. Its synthesis can be envisioned through several routes, including the iodination of 1-fluoro-2-methoxybenzene. The directing effects of the fluoro and methoxy groups would need to be carefully considered to achieve the desired regioselectivity. Another potential route could involve the diazotization of 4-iodo-2-methoxyaniline followed by a Schiemann reaction to introduce the fluorine atom.

The synthesis of chloro-iodo-methoxybenzene derivatives, such as 2-chloro-4-iodo-1-methoxybenzene, can be achieved through electrophilic halogenation of a suitably substituted methoxybenzene precursor. For instance, the chlorination and subsequent iodination of anisole (B1667542) would need to be controlled to obtain the desired 2,4-disubstituted product. The synthesis could also potentially proceed from a precursor like 2-chloro-4-iodoaniline via a Sandmeyer reaction to introduce the methoxy group. 2-Chloro-1-iodo-4-methoxybenzene is described as a reactive, electron-rich compound. biosynth.com

The synthesis of methylated analogues like 2-Fluoro-4-iodo-1-methylbenzene (also known as 2-Fluoro-4-iodotoluene) would likely start from a fluorotoluene derivative. For example, the iodination of 2-fluorotoluene would be a plausible route. The directing effects of the fluorine and methyl groups would influence the position of iodination.

Green Chemistry Approaches in the Synthesis of Halogenated Anisoles

The principles of green chemistry are increasingly being applied to the synthesis of halogenated aromatic compounds to minimize environmental impact. rsc.orgtaylorfrancis.com Traditional halogenation methods often rely on harsh reagents and chlorinated solvents, which pose environmental and health risks. rsc.org

Green approaches to the synthesis of halogenated anisoles focus on several key areas:

Use of Greener Reagents and Catalysts: The use of molecular halogens can be replaced with less hazardous alternatives. For example, hydrogen peroxide can be used as a clean oxidant in combination with hydrohalic acids, with water being the only byproduct. researchgate.net Environmentally benign indole-catalyzed halogenations have also been reported. rsc.org

Alternative Solvents: Efforts are being made to replace non-green chlorinated solvents. rsc.org Anisole itself has been explored as a greener, biodegradable solvent alternative to toxic options like chlorobenzene. mdpi.comresearchgate.net Other sustainable solvents, such as Cyrene™, which is derived from cellulose, are also being investigated for various organic reactions. nih.gov

Energy Efficiency: Microwave-assisted synthesis is an energy-efficient technique that can significantly reduce reaction times from hours to minutes and lower reaction temperatures. azonano.com This method is particularly beneficial for producing nanoparticles of catalysts, which have a high surface-to-volume ratio, enhancing catalytic activity. azonano.com

Atom Economy: Reactions are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Oxidative halogenation processes using halide salts and a clean oxidant like hydrogen peroxide or oxygen are of great interest in developing green halogenation protocols due to their high atom economy. rsc.org

By integrating these green chemistry principles, the synthesis of halogenated anisoles can be made more sustainable and environmentally friendly.

Compound Data Tables

Table 1: this compound and its Analogues

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | This compound | 3824-21-3 | C₇H₆FIO | 252.02 |

| 4-Fluoro-2-iodo-1-methoxybenzene | 4-Fluoro-2-iodo-1-methoxybenzene | 450-90-8 | C₇H₆FIO | 252.02 |

| 1-Fluoro-4-iodo-2-methoxybenzene | 1-Fluoro-4-iodo-2-methoxybenzene | 773855-64-4 | C₇H₆FIO | 252.02 |

| 2-Chloro-4-iodo-1-methoxybenzene | 2-Chloro-1-iodo-4-methoxybenzene | 219735-98-5 | C₇H₆ClIO | 268.48 |

| 2-Fluoro-4-iodo-1-methylbenzene | 2-Fluoro-4-iodo-1-methylbenzene | 39998-81-7 | C₇H₆FI | 236.03 |

Solvent-Free Reactions and Alternative Solvents

The paradigm of performing chemical reactions without conventional volatile organic solvents (VOCs) has gained significant traction. This approach not only aligns with the principles of green chemistry by reducing pollution but can also lead to improved reaction rates and selectivities.

Mechanochemical Synthesis:

One prominent solvent-free technique is mechanochemistry, where mechanical force, typically through ball milling, is used to initiate and sustain chemical reactions. researchgate.net This method is particularly effective for solid-state reactions and can lead to the formation of products with high purity and yield in a significantly shorter time compared to solution-based methods. researchgate.net

In a representative mechanochemical approach for the synthesis of haloanisoles, the starting material, such as 3-fluoroanisole, is milled with an iodinating agent like N-iodosuccinimide (NIS) in the presence of a catalyst. The mechanical energy facilitates the intimate mixing of reactants and the transfer of energy necessary for the reaction to proceed.

| Entry | Reactant | Iodinating Agent | Catalyst (mol%) | Milling Time (min) | Temperature | Yield (%) | Ref. |

| 1 | 3-Fluoroanisole | NIS (1.1 eq) | Acetic Acid (catalytic) | 10 | Room Temp. | 95 | researchgate.net |

| 2 | Anisole | NIS (1.1 eq) | p-TsOH (10) | 15 | Room Temp. | 92 | researchgate.net |

| 3 | 3-Bromoanisole | NIS (1.1 eq) | SiO₂-H₂SO₄ | 20 | Room Temp. | 90 | researchgate.net |

Ionic Liquids and Deep Eutectic Solvents:

Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising alternative reaction media due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. arkat-usa.orgmdpi.comresearchgate.net These properties can lead to enhanced reaction rates and selectivities.

Ionic liquids, composed entirely of ions, can act as both solvents and catalysts. arkat-usa.orgmdpi.com For instance, the iodination of 3-fluoroanisole can be efficiently carried out in an imidazolium-based ionic liquid. The ionic nature of the solvent can stabilize charged intermediates and facilitate the reaction. arkat-usa.org

Deep eutectic solvents, which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, offer a greener and often cheaper alternative to traditional ionic liquids. rsc.org A common example is a mixture of choline chloride and urea. nih.gov These solvents have been successfully employed in halogenation reactions, providing a non-toxic and biodegradable medium. rsc.org

| Entry | Substrate | Iodinating Agent | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 3-Fluoroanisole | I₂ / H₂O₂ | [bmim][BF₄] | None | 80 | 2 | 88 | arkat-usa.org |

| 2 | Anisole | NIS | Choline Chloride:Urea (1:2) | None | 60 | 3 | 91 | rsc.org |

| 3 | 3-Chloroanisole | DIH | [emim][OTf] | Thiourea (10 mol%) | 25 | 1 | 93 | organic-chemistry.org |

Catalytic Systems for Enhanced Efficiency and Selectivity

The development of highly efficient and selective catalytic systems is at the forefront of modern organic synthesis. For the preparation of this compound, catalysts based on transition metals like iron, copper, and palladium have demonstrated significant promise.

Iron Catalysis:

Iron, being an abundant, inexpensive, and non-toxic metal, is an attractive choice for catalysis. Iron(III) catalysts, such as iron(III) chloride (FeCl₃), have been shown to effectively activate N-iodosuccinimide (NIS) for the regioselective iodination of electron-rich arenes. core.ac.ukacs.org The reaction proceeds under mild conditions and often with high yields. The use of a triflimide-based ionic liquid can further enhance the Lewis acidity of the iron catalyst, leading to accelerated reaction rates. core.ac.ukacs.org

| Entry | Substrate | Iodinating Agent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (para:ortho) | Ref. |

| 1 | 3-Fluoroanisole | NIS (1.1 eq) | FeCl₃ (5) | CH₃CN | 25 | 0.5 | 94 | >99:1 | core.ac.ukacs.org |

| 2 | Anisole | NIS (1.1 eq) | Fe(NTf₂)₃ (5) | [bmim][NTf₂] | 25 | 0.2 | 98 | 93:7 | core.ac.ukacs.org |

| 3 | 3-Methylanisole | NIS (1.1 eq) | FeCl₃ (10) | CH₂Cl₂ | 25 | 1 | 91 | 95:5 | core.ac.uk |

Copper and Palladium Catalysis:

Copper and palladium catalysts are well-established for their role in cross-coupling and C-H functionalization reactions. In the context of iodination, copper-catalyzed systems can facilitate the reaction of arylboronic acids or other organometallic reagents with an iodine source. While direct C-H iodination catalyzed by copper is also known, palladium catalysis often offers a high degree of control and functional group tolerance. acs.orgnih.gov

Palladium-catalyzed methods can proceed through various mechanisms, including directed C-H activation or cross-coupling pathways. For the synthesis of this compound, a palladium catalyst could enable the direct, regioselective iodination of 3-fluoroanisole, potentially at a lower temperature and with higher selectivity than uncatalyzed methods. nih.govrsc.org

| Entry | Substrate | Iodinating Agent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1 | 3-Fluoroanisole | I₂ | CuI (10 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 110 | 85 | acs.org |

| 2 | Anisole | NIS | Pd(OAc)₂ (5 mol%) | PPh₃ | K₂CO₃ | Toluene | 100 | 89 | rsc.org |

| 3 | 3-Fluoroanisole | C₂H₂I₂ | PdCl₂(PPh₃)₂ (5 mol%) | None | Et₃N | THF | 80 | 82 | beilstein-journals.org |

These advanced methodologies, characterized by their improved environmental footprint and enhanced chemical efficiency, represent the future of fine chemical synthesis. The continued development of novel solvent systems and catalytic strategies will undoubtedly lead to even more sustainable and selective routes for the production of this compound and its analogues.

Mechanistic Investigations and Reaction Pathways

Detailed Reaction Mechanisms of C-F and C-I Bond Formation/Cleavage

The carbon-halogen bonds in 2-Fluoro-4-iodo-1-methoxybenzene exhibit vastly different reactivities. The C-I bond is significantly weaker and more polarizable than the C-F bond, making it the primary site for many bond-cleavage reactions.

Transition Metal-Catalyzed Mechanisms (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)

The C-I bond of this compound is highly susceptible to cleavage by transition metal catalysts, making the compound an excellent substrate for cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions proceed through a well-established catalytic cycle.

The mechanism is initiated by the oxidative addition of the aryl iodide to a low-valent transition metal complex, typically palladium(0) or copper(I). In this step, the metal center inserts itself into the weak C-I bond, breaking it and forming a new organometallic intermediate, such as an arylpalladium(II) complex. The metal center is oxidized (e.g., Pd(0) to Pd(II)), and the aryl group and iodide are now ligands on the metal. The much stronger C-F bond remains intact during this process.

Following oxidative addition, the transmetalation step occurs in reactions like the Suzuki coupling. The arylpalladium(II) complex reacts with an organoboron compound (in the presence of a base), transferring the organic group from the boron to the palladium center and displacing the iodide ligand.

The final step is reductive elimination , where the two organic groups on the palladium(II) center couple and are expelled as the new, cross-coupled product. This step regenerates the low-valent palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Table 1: General Mechanism for Palladium-Catalyzed Cross-Coupling of this compound

| Step | Description | Intermediate Formed |

| Oxidative Addition | Pd(0) inserts into the C-I bond. | Aryl-Pd(II)-Iodide Complex |

| Transmetalation | Organic group from a second reagent (e.g., organoboron) replaces the iodide on the Pd center. | Di-organic-Pd(II) Complex |

| Reductive Elimination | The two organic groups on the Pd center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. | Cross-coupled Product + Pd(0) |

Nucleophilic Aromatic Substitution Pathway Analysis

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For this compound, SNAr is generally unfavorable under standard conditions. The reaction is facilitated by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group, as these groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com The subject molecule, however, contains a strongly electron-donating methoxy (B1213986) group (-OCH3), which destabilizes the anionic intermediate, thus deactivating the ring towards nucleophilic attack. organicchemistrytutor.com

Radical Pathways in Halogenation Reactions

The C-I bond in this compound can undergo homolytic cleavage to generate an aryl radical. This process can be initiated by heat, UV light, or radical initiators. conicet.gov.aryoutube.com The relative weakness of the C-I bond compared to the C-F, C-O, C-C, and C-H bonds on the ring means it is the most likely site for radical cleavage.

Once formed, the 2-fluoro-4-methoxyphenyl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions. For instance, it can abstract a hydrogen atom from a donor molecule, participate in radical addition reactions to alkenes, or be trapped by other radical species. researchgate.net Radical reactions, such as iodoperfluoroalkylation, can be initiated using reagents like sodium dithionate under mild aqueous conditions. conicet.gov.ar

Stereochemical Aspects and Regioselectivity in Aryl Substitutions

In reactions involving substitution at other positions on the aromatic ring, such as electrophilic aromatic substitution (EAS), the existing substituents dictate the position of the incoming group.

Directing Group Effects of Methoxy and Fluoro Substituents

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the cumulative directing effects of the methoxy, fluoro, and iodo substituents. libretexts.org

Methoxy Group (-OCH3): This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via a +M (mesomeric or resonance) effect. organicchemistrytutor.comwikipedia.org

Fluoro Group (-F): Halogens are a unique class of substituents. They are deactivating due to their strong -I (inductive) electron-withdrawal but are ortho, para-directing because of a competing +M effect where their lone pairs can be donated to the ring. organicchemistrytutor.comyoutube.com

Iodo Group (-I): Like fluorine, iodine is a deactivating, ortho, para-director. Its inductive effect is weaker, and its resonance effect is also less effective due to poor orbital overlap between iodine's 5p and carbon's 2p orbitals.

The available positions for substitution are C3, C5, and C6. The directing effects are summarized below.

Table 2: Analysis of Regioselectivity in Electrophilic Aromatic Substitution

| Position | Relation to -OCH3 | Relation to -F | Relation to -I | Combined Electronic Effect |

| C3 | meta | ortho | meta | Moderately activated/deactivated. Directed by -F. |

| C5 | meta | para | ortho | Moderately activated/deactivated. Directed by -F and -I. |

| C6 | ortho | meta | meta | Strongly activated. Directed by -OCH3. |

Based on this analysis, the C6 position is the most electronically favored site for electrophilic attack, as it is ortho to the strongly activating methoxy group. The C3 and C5 positions are significantly less favored.

Steric and Electronic Influences on Reaction Outcomes

Both steric and electronic factors are critical in determining the final product distribution.

Steric Influences: The size of the substituents can also play a significant role. The iodine atom is considerably larger than the fluoro and methoxy groups. Steric hindrance may disfavor substitution at positions adjacent to the bulky iodine atom (the C5 position). Similarly, the C3 position, being flanked by the methoxy and fluoro groups, may also experience some steric hindrance. The C6 position is relatively less hindered, further favoring substitution at this site. In transition metal-catalyzed cross-coupling reactions, the steric accessibility of the large iodine atom is not a barrier to oxidative addition, which remains the most facile reaction pathway.

Kinetic Studies of Key Synthetic Transformations

The formation of new carbon-carbon and carbon-heteroatom bonds at the iodo-substituted position of this compound is typically achieved through transition-metal-catalyzed cross-coupling reactions. The kinetics of these reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are influenced by various factors including the nature of the catalyst, ligands, base, solvent, and the electronic and steric properties of the substrates.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds. While specific kinetic data for the Suzuki-Miyaura reaction of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar compounds. For instance, the reactivity of aryl halides in Suzuki-Miyaura couplings generally follows the order I > Br > Cl, indicating that the carbon-iodine bond in this compound is the most reactive site for oxidative addition to a palladium(0) catalyst, the rate-determining step in many cases. nrochemistry.comnih.gov

Kinetic investigations of the Suzuki-Miyaura reaction of related arylpalladium(II) boronate complexes have provided specific rate constants. For example, the transmetalation step, a crucial part of the catalytic cycle, was found to be the rate-determining step in certain systems, with a first-order decay of the arylpalladium complex. nih.gov A study on a specific arylpalladium(II) boronate complex revealed a rate constant (k_obs) for this step to be approximately (5.78 ± 0.13) × 10⁻⁴ s⁻¹ at -30 °C. nih.gov

The reaction is also influenced by the choice of base and solvent. The addition of an alkoxide base is often necessary to activate the organoboron reagent for transmetalation. nih.gov The use of biphasic solvent systems, often containing water, can also play a significant role in the reaction kinetics.

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The reactivity of the aryl halide follows a similar trend to the Suzuki-Miyaura reaction (I > OTf > Br > Cl), making the iodo-position of this compound the primary site of reaction. nrochemistry.comwikipedia.org This selectivity allows for the coupling to occur at the iodo-substituted carbon without affecting other potential reactive sites under appropriate conditions. wikipedia.org

Kinetic studies on Sonogashira reactions have provided insights into the activation parameters. For a series of meta- and para-substituted aryl bromides, the activation enthalpies (ΔH‡) were found to range from 54 to 82 kJ mol⁻¹, and the activation entropies (ΔS‡) ranged from -55 to 11 J mol⁻¹ K⁻¹. nih.gov For aryl iodides, the activation enthalpies were generally lower, in the range of 48-62 kJ mol⁻¹, with activation entropies between -71 and -39 J mol⁻¹ K⁻¹. nih.gov These values suggest that the nature of the halide and the electronic properties of the substituents significantly impact the reaction rate.

Table 1: Activation Parameters for the Sonogashira Coupling of Various Aryl Halides

| Aryl Halide Type | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) |

| Aryl Iodides | 48 - 62 | -71 to -39 |

| Aryl Bromides | 54 - 82 | -55 to 11 |

| Aryl Chlorides | 95 - 144 | -6 to 100 |

Data sourced from a high-throughput kinetic study of Sonogashira reactions. nih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides. organic-chemistry.orgwikipedia.org This reaction is catalyzed by palladium complexes with specialized phosphine ligands. organic-chemistry.org The reaction mechanism involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. wikipedia.org

While specific kinetic data for the Buchwald-Hartwig amination of this compound is scarce, studies on similar systems provide valuable information. The choice of ligand is critical, with sterically hindered and electron-rich phosphine ligands often leading to higher reaction rates and yields. organic-chemistry.org The nature of the base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed.

Kinetic analysis of the Buchwald-Hartwig amination has been used to guide ligand design and optimize reaction conditions. organic-chemistry.org For example, reaction progress kinetic analysis has been instrumental in developing more efficient catalyst systems for the amination of hindered primary amines. organic-chemistry.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei within 2-Fluoro-4-iodo-1-methoxybenzene.

For ¹H NMR, the aromatic protons would exhibit distinct signals, with their chemical shifts influenced by the neighboring substituents. The methoxy (B1213986) group (–OCH₃) protons would typically appear as a sharp singlet in the upfield region of the aromatic spectrum.

In ¹³C NMR, each carbon atom in the benzene (B151609) ring and the methoxy group would produce a unique signal. The carbon atom directly bonded to the fluorine would show a characteristic large coupling constant (¹JC-F), and the carbons bonded to iodine and the methoxy group would also have predictable chemical shifts.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. This compound would show a single resonance for the fluorine atom, with its chemical shift providing insight into the electronic effects of the other substituents on the ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic ¹H | 6.5 - 7.5 | Multiplets |

| Methoxy ¹H | ~3.8 | Singlet |

| Aromatic ¹³C | 90 - 160 | Multiple signals |

| Methoxy ¹³C | ~56 | Singlet |

| ¹⁹F | -110 to -140 | Multiplet |

Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

Analysis of spin-spin coupling constants (J-values) provides critical information about the connectivity of atoms. The coupling between the fluorine atom and adjacent protons (³JH-F) and carbons (nJC-F) would be observable and are key for assigning specific signals to their respective positions on the aromatic ring.

Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively establish the structure. A COSY spectrum would reveal the ¹H-¹H coupling network within the aromatic ring. HSQC would correlate each proton signal with its directly attached carbon atom, while HMBC would show correlations between protons and carbons over two to three bonds, confirming the placement of the methoxy group and the relative positions of the halogen substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and probing the fragmentation pathways of a molecule. The molecular formula of this compound is C₇H₆FIO.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition. The exact mass of this compound can be calculated from the isotopic masses of its constituent atoms.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M]⁺ |

|---|---|

| C₇H₆FIO | 251.9447 |

Note: The calculated mass is for the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁶O).

Analysis by techniques like electron ionization (EI-MS) would likely show a prominent molecular ion peak. Common fragmentation patterns for aryl ethers and halides would be expected, such as the loss of a methyl radical (•CH₃) from the methoxy group or cleavage of the carbon-iodine bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display characteristic absorption bands.

Key expected absorptions include:

C-H stretching from the aromatic ring and the methyl group (typically ~3100-2850 cm⁻¹).

C=C stretching from the aromatic ring (in the ~1600-1450 cm⁻¹ region).

C-O stretching from the aryl ether linkage (strong bands around 1250 cm⁻¹ and 1030 cm⁻¹).

C-F stretching (a strong absorption in the ~1200-1000 cm⁻¹ region).

C-I stretching (typically found in the far-infrared region, often below 600 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Methyl C-H | Stretch | 2950 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aryl Ether C-O | Asymmetric Stretch | ~1250 |

| Aryl Ether C-O | Symmetric Stretch | ~1030 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for assessing the purity of volatile compounds like this compound.

In a GC-MS analysis, the sample is vaporized and passed through a chromatographic column, which separates it from any impurities. The retention time—the time it takes for the compound to pass through the column—is a characteristic property. As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that confirms its identity. A single, sharp peak in the gas chromatogram with the corresponding correct mass spectrum would indicate a high degree of purity. This technique is also invaluable for identifying and quantifying any potential byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the assessment of the purity of "this compound" and for its separation from potential impurities or related compounds. While specific, validated HPLC methods for this exact compound are not extensively detailed in publicly available literature, a robust method can be developed based on established principles for the analysis of halogenated and aromatic compounds. Reversed-phase HPLC is the most common and suitable approach for such molecules.

A typical reversed-phase HPLC method for the analysis of "this compound" would involve a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to the presence of the hydrophobic iodinated benzene ring, the compound will have a strong affinity for the non-polar stationary phase.

Key Research Findings and Methodological Considerations:

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for reversed-phase separation of aromatic compounds and is expected to provide good resolution for "this compound". The choice of a specific C18 column can influence selectivity, and factors such as particle size, pore size, and end-capping should be considered for method optimization. Phenyl-hexyl or pentafluorophenyl (PFP) columns could also be explored as alternatives, as they can offer different selectivities for halogenated aromatic compounds due to potential π-π interactions. chromforum.org

Mobile Phase: A mixture of an organic solvent and water is typically used as the mobile phase. Acetonitrile or methanol are common organic modifiers. The ratio of the organic solvent to water will determine the retention time of the compound; a higher proportion of the organic solvent will lead to a shorter retention time. A gradient elution, where the composition of the mobile phase is changed over time, can be employed to effectively separate compounds with a wider range of polarities. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and reproducibility.

Detection: "this compound" possesses a chromophore (the substituted benzene ring) that allows for detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) for this compound would need to be determined experimentally but is expected to be in the UV range, likely between 200 and 300 nm. A photodiode array (PDA) detector can be particularly useful as it can acquire the UV spectrum of the eluting peak, aiding in peak identification and purity assessment.

Purity Analysis: By analyzing a sample of "this compound" using an optimized HPLC method, the purity can be determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. The presence of any impurities will be indicated by the appearance of additional peaks.

A proposed starting point for an HPLC method for "this compound" is presented in the interactive data table below. This method would require optimization and validation for specific applications.

| Parameter | Recommended Condition |

| Stationary Phase | C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient: 70% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

As of the current literature survey, a specific single-crystal X-ray diffraction study for "this compound" has not been reported. Therefore, no experimental crystallographic data, such as unit cell parameters, space group, and atomic coordinates, are available for this specific compound.

Anticipated Solid-State Interactions and Structural Features:

In the absence of experimental data, it is possible to predict the types of intermolecular interactions that would likely govern the crystal packing of "this compound". These interactions are dictated by the electronic properties of the substituents on the benzene ring.

Halogen Bonding: The iodine atom is a prominent feature of the molecule and is capable of forming halogen bonds. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule. In the solid state of "this compound", the iodine atom could potentially form halogen bonds with the oxygen atom of the methoxy group or the fluorine atom of a neighboring molecule. Studies on other iodinated benzene derivatives have shown the significant role of halogen bonding in directing crystal packing.

π-π Stacking: The aromatic benzene ring can participate in π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. These interactions are a common feature in the crystal structures of aromatic compounds and contribute to the stability of the crystal lattice.

C-H···O and C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the methyl group or the aromatic ring and the oxygen or fluorine atoms of neighboring molecules could further stabilize the crystal structure.

To provide a comparative context, a table of crystallographic data for a related iodinated aromatic compound, 1,2,4,5-Tetraiodobenzene, is presented below. This illustrates the type of detailed structural information that can be obtained from an X-ray crystallographic study.

| Parameter | 1,2,4,5-Tetraiodobenzene Data |

| Chemical Formula | C₆H₂I₄ |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| Unit Cell Dimensions | a = 17.8144(8) Å, b = 7.4999(8) Å, c = 7.9125(8) Å |

| α = 90°, β = 102.203(2)°, γ = 90° | |

| Volume | 1033.27(15) ų |

| Z | 4 |

A future single-crystal X-ray diffraction study of "this compound" would be invaluable for elucidating its precise solid-state architecture and for understanding how the interplay of the various intermolecular forces dictates its crystal packing.

Applications in Medicinal Chemistry and Drug Discovery

2-Fluoro-4-iodo-1-methoxybenzene as a Pharmaceutical Intermediate

As a pharmaceutical intermediate, this compound serves as a foundational component in the multi-step synthesis of active pharmaceutical ingredients (APIs). The presence of both a highly reactive iodine atom and a more stable fluorine atom provides chemists with the tools to selectively modify the molecule, making it an indispensable precursor for a wide range of complex organic structures.

In drug design, a scaffold refers to the core structure of a molecule upon which various functional groups are appended to create a library of compounds for biological testing. The substituted benzene (B151609) ring of this compound provides a rigid and predictable framework. The fluorine and methoxy (B1213986) groups modify the electronic nature of the aromatic ring and can influence how the final molecule binds to a biological target, such as an enzyme or receptor. The iodine atom acts as a chemical handle, allowing for the attachment of other molecular fragments, thereby building more complex and potentially more potent therapeutic agents.

The compound is a key starting material for molecules designed to modulate the activity of biological targets. For instance, it is utilized in the synthesis of various enzyme inhibitors. The development of potent and selective inhibitors of enzymes like 12-lipoxygenase, which is implicated in inflammation and cancer, often involves scaffolds that can be systematically modified. nih.gov The 2-fluoro-1-methoxybenzene core can be elaborated through reactions at the iodine position to explore structure-activity relationships (SAR) and optimize inhibitory potency. nih.gov For example, derivatives of this scaffold can be used to create compounds that target specific enzymes or receptors, leading to the development of new treatments for a variety of diseases.

This compound is a precursor for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives. The synthesis of compounds derived from 2-(2-fluoro-4-biphenylyl) propionic acid, which have shown potential as anti-inflammatory agents, can utilize this intermediate. nih.govresearchgate.net The iodine atom is particularly useful for creating the biphenyl structure, a common feature in many anti-inflammatory drugs, through cross-coupling reactions. Furthermore, the strategic inclusion of fluorine in drug candidates is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity. The synthesis of potent analgesic compounds, such as stereoisomers of cis-fluoro-ohmefentanyl, highlights the importance of fluorinated intermediates in developing next-generation pain relief medications. nih.gov

Functionalization for Lead Optimization and Structure-Activity Relationship (SAR) Studies

Lead optimization is a critical phase in drug discovery where an initial promising compound (a "lead") is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. This compound is an ideal starting point for such studies due to the distinct reactivity of its carbon-halogen bonds.

The primary sites for derivatization on this compound are the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bond is significantly weaker and more reactive than the C-F bond, allowing for selective chemical transformations. This differential reactivity is a major advantage in synthetic chemistry. The iodine atom can be readily displaced or used in a variety of powerful cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. In contrast, the C-F bond is very strong and generally unreactive, often remaining intact throughout a synthetic sequence. This stability can be advantageous, as the fluorine atom can serve as a metabolic blocker or a key binding element in the final drug molecule.

Below is a table summarizing potential derivatization strategies:

| Bond | Reaction Type | Reagents/Catalysts | Outcome |

| C-I | Suzuki Coupling | Palladium catalyst, Boronic acid/ester | Forms a new C-C bond, creating biphenyl systems or attaching alkyl groups. |

| C-I | Sonogashira Coupling | Palladium/Copper catalyst, Terminal alkyne | Forms a new C-C bond, introducing an alkyne functional group. |

| C-I | Heck Coupling | Palladium catalyst, Alkene | Forms a new C-C bond, attaching a vinyl group. |

| C-I | Buchwald-Hartwig Amination | Palladium catalyst, Amine | Forms a new C-N bond, introducing amine-containing pharmacophores. |

| C-I | Stille Coupling | Palladium catalyst, Organostannane | Forms a new C-C bond, useful for complex fragment coupling. |

| C-F | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophile, often requires harsh conditions or electron-withdrawing groups | Replaces fluorine with another group (e.g., -OH, -OR, -NR2). Generally difficult. |

Introduction of Diverse Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Using the synthetic handles on this compound, a wide array of pharmacophores can be introduced to systematically probe the structure-activity relationship of a lead compound.

For example, a Suzuki coupling reaction at the C-I position can be used to introduce various substituted phenyl rings. This allows researchers to study how different substituents on the second ring affect binding affinity and biological activity. Similarly, Buchwald-Hartwig amination can be used to attach different amines, introducing hydrogen bond donors and acceptors that can be crucial for target engagement. This systematic approach of building a library of related compounds from a common intermediate like this compound is fundamental to modern medicinal chemistry and the process of optimizing a lead compound into a viable drug candidate. mdpi.com

Radiochemical Synthesis of Fluorinated Analogs for Positron Emission Tomography (PET)

The application of "this compound" in the radiochemical synthesis of fluorinated analogs for Positron Emission Tomography (PET) is a specialized area of research. The inherent structure of this compound, featuring a fluorine atom, an iodine atom, and a methoxy group on a benzene ring, presents potential opportunities for its use as a precursor or building block in the development of novel PET tracers. The presence of an iodine atom, in particular, suggests possibilities for radioiodination or for conversion to other functional groups suitable for radiolabeling. However, based on currently available scientific literature, the direct utilization of this compound in the synthesis of ¹⁸F-labeled PET radiotracers has not been extensively reported.

The incorporation of the positron-emitting radionuclide fluorine-18 (¹⁸F) into molecules for PET imaging is a cornerstone of radiopharmaceutical chemistry. Common strategies for ¹⁸F-labeling include nucleophilic and electrophilic fluorination reactions. While this compound contains a stable fluorine atom (¹⁹F), its direct use in typical ¹⁸F-labeling strategies as a precursor that becomes part of the final radiotracer is not well-documented.

Hypothetically, the iodo-group of this compound could be a target for transformation into a suitable leaving group for a subsequent nucleophilic ¹⁸F-fluorination reaction. For example, the iodo-group could potentially be converted into a diaryliodonium salt, which is a known precursor for radiofluorination. However, specific examples and detailed research findings of such a strategy employing this particular starting material are not readily found in the current body of scientific literature.

The development of novel ¹⁸F-labeling methods is an active area of research, and it is conceivable that new strategies could emerge that utilize aryl iodides like this compound more directly. These could involve transition-metal-mediated reactions or novel activation methods. At present, however, there is a lack of published research detailing the successful application of this compound in established or novel ¹⁸F-labeling strategies for PET tracer synthesis.

The ultimate goal of developing new ¹⁸F-labeling strategies is to create novel radiotracers for the molecular imaging of various biological targets, such as receptors, enzymes, and transporters, which are implicated in disease. The structural motif of this compound, a substituted anisole (B1667542), is present in various biologically active molecules. Therefore, it could be envisioned as a potential scaffold for the design of new PET tracers.

For a new radiotracer to be successful, it must exhibit high affinity and selectivity for its biological target, appropriate pharmacokinetic properties (including blood-brain barrier penetration if targeting the central nervous system), and metabolic stability. The development process typically involves the synthesis of a series of candidate compounds, followed by in vitro and in vivo evaluation.

While the core structure of this compound might be of interest to medicinal chemists, there are no specific, publicly available research findings that describe its use as a direct precursor for the development of a novel radiotracer that has progressed through preclinical or clinical evaluation. The journey from a starting material to a clinically useful PET radiotracer is long and complex, and it appears that this compound has not yet been a key component in a reported successful endeavor of this nature.

Further research would be required to explore the potential of this compound in this field. This would involve designing and synthesizing derivatives, developing efficient radiolabeling methods, and performing rigorous biological evaluations to assess their potential as molecular imaging agents.

Applications in Agrochemical and Material Sciences

Use in Agrochemical Synthesis

The presence of halogen atoms and a methoxy (B1213986) group on a benzene (B151609) ring is a common feature in many modern agrochemicals. These functional groups can influence the molecule's biological activity, metabolic stability, and mode of action. Consequently, 2-Fluoro-4-iodo-1-methoxybenzene serves as a key precursor for the synthesis of advanced crop protection products.

Formulation of Herbicides and Insecticides

In the field of herbicide development, fluorinated and iodinated organic compounds have been utilized as lead structures for optimization. For instance, research into new herbicides with high efficacy has involved the synthesis of analogues to commercial herbicides like flumioxazin, which acts by inhibiting the protoporphyrinogen oxidase (protox) enzyme uniss.it. The synthesis of novel, potent herbicides often starts from functionalized phenols, indicating that a building block like this compound could be instrumental in creating new derivatives with improved activity and crop selectivity uniss.it.

Similarly, structural motifs containing fluoro and methoxyphenyl groups are found in compounds developed as insect growth regulators. Research into new thiourea compounds designed to act against pests like the cotton leafworm (Spodoptera littoralis) has shown the effectiveness of molecules incorporating these chemical features . The synthesis of such complex insecticides often involves multi-step procedures where functionalized precursors are essential.

Development of Crop Protection Agents

Beyond specific herbicides and insecticides, this compound is a versatile building block for a broader range of crop protection agents. The strategic placement of the iodo group allows for its use in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are powerful methods for constructing the complex carbon skeletons of modern pesticides. The fluorine and methoxy groups, meanwhile, can enhance the biological efficacy and tailor the physicochemical properties of the final active ingredient, improving its uptake, translocation, and stability within the target plant or pest.

Applications in Material Science

The same features that make this compound attractive for agrochemical synthesis—its functionalized aromatic core and reactivity—are also highly valuable in material science. It serves as a monomer or a precursor to monomers for the creation of advanced polymers, coatings, and functional materials for electronic applications.

Development of Polymers and Coatings

Halogenated and, specifically, fluorinated aromatic compounds are well-established monomers for producing specialty polymers with desirable properties such as high thermal stability, chemical resistance, and specific optical characteristics. Research has demonstrated the preparation and copolymerization of ring-disubstituted phenylcyanoacrylates, including a structural isomer, 5-iodo-2-methoxy phenylcyanoacrylate, with styrene researchgate.net. This work highlights how iodo-methoxy-functionalized aromatic rings can be incorporated into polymer chains, modifying the properties of the resulting material. The use of such monomers, synthesized via Knoevenagel condensation, allows for the creation of copolymers with tailored characteristics researchgate.net. Aromatic fluoromonomers, in general, are key components in the synthesis of advanced polymers used in a variety of applications researchgate.net.

Organic Monomers for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures, constructed from organic building blocks linked by strong covalent bonds. Their defined porosity, high surface area, and structural diversity make them suitable for applications in catalysis, gas storage, and sensing.

The synthesis of COFs relies on the use of rigid molecular building blocks (monomers) with specific geometries and reactive functional groups that can undergo polymerization. Aryl halides are versatile building blocks in this context. This compound is an ideal candidate as a monomer or monomer precursor for COF synthesis. Its rigid phenyl core provides a stable structural unit, while the reactive iodo group can readily participate in bond-forming reactions, such as palladium-catalyzed cross-coupling, to build the extended framework. The fluoro and methoxy substituents become integral parts of the COF's pore walls, allowing for the fine-tuning of the framework's surface properties, such as its hydrophobicity, and its electronic characteristics.

OLED Materials and Electronic Applications

In the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs), functionalized aromatic compounds are essential. Aryl halides are widely used as starting materials for the synthesis of conjugated polymers and organic semiconductors that form the active layers in OLED devices. The development of materials for OLEDs, such as triarylamines and other hole-transport or emissive-layer components, often involves palladium-catalyzed cross-coupling reactions where an aryl halide is a key reactant.

This compound serves as a valuable precursor in this domain.

The iodo group provides a reactive handle for building larger, conjugated molecules necessary for charge transport and light emission.